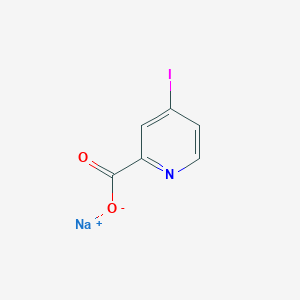

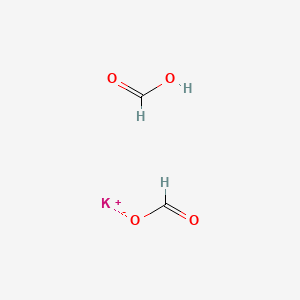

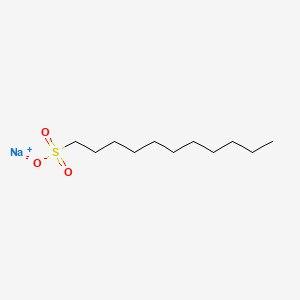

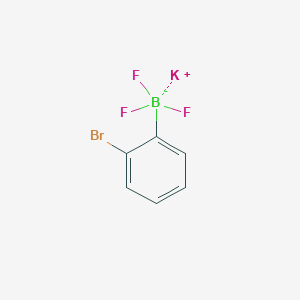

![molecular formula C13H9FN2OS2 B1324606 3-(2-氟苄基)-2-硫代-2,3-二氢噻吩[3,2-d]嘧啶-4(1H)-酮 CAS No. 440327-83-3](/img/structure/B1324606.png)

3-(2-氟苄基)-2-硫代-2,3-二氢噻吩[3,2-d]嘧啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, also known as 3-FB-2-TDP, is a thiophene-based heterocycle with a broad range of applications in the scientific research field. It is a highly versatile compound, used in a variety of synthetic processes, and has shown promising results in the areas of biochemistry, pharmacology, and drug delivery.

科学研究应用

抗菌和抗真菌应用

新噻吩[2,3-d]嘧啶-4(3H)-酮衍生物的合成及抗菌和抗真菌活性:具有结构相似性的化合物,类似于3-(2-氟苄基)-2-硫代-2,3-二氢噻吩[3,2-d]嘧啶-4(1H)-酮已经合成并测试了它们的抗菌和抗真菌性能。这些衍生物对各种细菌和真菌菌株表现出强效活性,在某些情况下超过了传统抗真菌药物如氟康唑的表现 (Kahveci et al., 2020)。

核磁共振(NMR)研究

双环硫代噻吩衍生物的核磁共振研究:本研究探讨了与3-(2-氟苄基)-2-硫代-2,3-二氢噻吩[3,2-d]嘧啶-4(1H)-酮在结构上相关的化合物的核磁共振特征,重点关注其核磁共振谱中可观察到的相互作用和耦合。这些发现有助于理解这些化合物的分子结构和行为 (Hirohashi, Inaba, & Yamamoto, 1975)。

抗肿瘤应用

新的4-取代噻吩[3,2-d]嘧啶和噻唑噻吩嘧啶衍生物的合成和抗肿瘤活性评价:研究表明,3-(2-氟苄基)-2-硫代-2,3-二氢噻吩[3,2-d]嘧啶-4(1H)-酮的衍生物对各种人类癌细胞系表现出显著的抗肿瘤活性。这表明了在癌症治疗和新型抗癌药物开发中的潜在应用 (Hafez & El-Gazzar, 2017)。

物理化学性质和生物潜力

取代的4-氧代-3,4-二氢噻吩[3,4-d]嘧啶的合成及其性质比较:该研究合成并比较了各种噻吩[3,4-d]嘧啶衍生物的物理化学性质和生物潜力。研究结果突显了这些化合物可以提供的多样化应用和生物活性,为进一步研究和药物开发奠定了基础 (Zadorozhny, Turov, & Kovtunenko, 2010)。

作用机制

Target of Action

Similar compounds have been found to inhibit bruton’s tyrosine kinase (btk) . BTK is a key component of the B-cell receptor signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .

Mode of Action

Similar compounds have been shown to disturb mitochondrial membrane potential and increase reactive oxygen species level in cells in a dose-dependent manner . This suggests that the compound may interact with its targets to induce changes in cellular processes, potentially leading to cell death .

Biochemical Pathways

The compound may affect the B-cell receptor signaling pathway, given its potential role as a BTK inhibitor . Activated BTK leads to activation of multiple signaling networks including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways, which regulate the activation, survival, and proliferation of B cells .

Pharmacokinetics

Similar compounds have shown suitable pharmacokinetic properties in in silico admet studies . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The compound may induce cell apoptosis through the caspase 3-mediated apoptotic pathway . This could result in the death of cancer cells, providing a potential therapeutic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s synthesis has been optimized by varying solvents, catalysts, and the use of microwave irradiation . Additionally, safety data sheets suggest that the compound may be combustible and corrosive to metals , indicating that storage and handling conditions can impact its stability and safety .

属性

IUPAC Name |

3-[(2-fluorophenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2OS2/c14-9-4-2-1-3-8(9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCBLSGJRQXASO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)NC2=S)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。